molecular formula C12H16ClNO2 B291505 N-(5-chloro-2-methoxyphenyl)pentanamide

N-(5-chloro-2-methoxyphenyl)pentanamide

Cat. No.: B291505
M. Wt: 241.71 g/mol
InChI Key: WXBYVBBAPASBOR-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methoxyphenyl)pentanamide is an aromatic amide derivative characterized by a pentanamide backbone substituted with a 5-chloro-2-methoxyphenyl group. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly anthelmintic and anti-inflammatory agents. The chloro and methoxy substituents on the phenyl ring influence its electronic properties, lipophilicity, and binding interactions with biological targets .

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)pentanamide

InChI

InChI=1S/C12H16ClNO2/c1-3-4-5-12(15)14-10-8-9(13)6-7-11(10)16-2/h6-8H,3-5H2,1-2H3,(H,14,15)

InChI Key

WXBYVBBAPASBOR-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=C(C=CC(=C1)Cl)OC

Canonical SMILES

CCCCC(=O)NC1=C(C=CC(=C1)Cl)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

a) N-(4-Methoxyphenyl)Pentanamide
  • Structural Difference : The methoxy group is at the para position (4-methoxy) instead of meta (5-chloro-2-methoxy).
  • Biological Activity : Exhibits potent anthelmintic activity against Toxocara canis larvae, comparable to albendazole but with significantly lower cytotoxicity in human and animal cells .
  • Drug-Likeness : Superior synthetic accessibility (score: 1.34 vs. albendazole’s 2.58) and adherence to pharmaceutical filters (e.g., Lipinski’s rules) .
b) N-(5-Chloro-2-Methoxyphenyl)-2-Methylpentanamide
  • Structural Difference : A methyl group is added to the pentanamide chain.
  • Impact: Increased lipophilicity (logP ~3.5) may enhance membrane permeability but could reduce solubility. No direct activity data is available, but structural modifications like this are common in optimizing pharmacokinetics .
c) 5-Chloro-N-(2-Nitrophenyl)Pentanamide
  • Structural Difference : Substitution with a nitro group at the phenyl ring’s ortho position.
  • Impact: The nitro group’s electron-withdrawing nature may alter reactivity and binding affinity. Limited bioactivity data exists, but such analogs are often explored as intermediates for more complex molecules .
d) N-(5-Chloro-2-Methoxyphenyl)-4-(Oxadiazolylthio)Butanamide
  • Structural Difference : Shorter butanamide chain with a 1,3,4-oxadiazole-thioether moiety.
  • Biological Activity : Reported as a lipoxygenase inhibitor (anti-inflammatory target), highlighting how chain length and heterocyclic additions modulate target specificity .

Key Findings :

  • The 4-methoxy analog’s anthelmintic efficacy matches albendazole but with a safer toxicity profile, making it a promising lead .
  • The 5-chloro-2-methoxy substitution in the target compound may favor anti-inflammatory applications, though direct comparative data is lacking .

Physicochemical and Pharmacokinetic Properties

Parameter N-(5-Chloro-2-Methoxyphenyl)Pentanamide N-(4-Methoxyphenyl)Pentanamide Albendazole
Molecular Weight (g/mol) ~255.7 207.3 265.3
logP (Lipophilicity) ~3.2 (estimated) 2.5 3.1
Synthetic Accessibility Moderate (complex substituents) High (1.34) Low (2.58)
Water Solubility Low Moderate Low

Analysis :

  • The 4-methoxy analog’s simpler structure contributes to its high synthetic accessibility, a critical factor for scalable drug development .

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